molecular formula C10H12BrNO2S B1386310 1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol CAS No. 1155054-57-1

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol

Cat. No.: B1386310
CAS No.: 1155054-57-1
M. Wt: 290.18 g/mol
InChI Key: ZSSRGUKZDPAJTP-UHFFFAOYSA-N
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Description

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a bromothiophene carbonyl group and a hydroxyl group This compound is of interest due to its unique structure, which combines the properties of both piperidine and thiophene derivatives

Preparation Methods

The synthesis of 1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromothiophene-3-carboxylic acid and piperidin-3-ol.

    Coupling Reaction: The carboxylic acid group of 5-bromothiophene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Amide Bond: The activated carboxylic acid reacts with piperidin-3-ol to form the desired amide bond, yielding this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound’s thiophene ring makes it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The bromothiophene moiety may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol can be compared with other similar compounds, such as:

    1-(5-Chlorothiophene-3-carbonyl)piperidin-3-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    1-(5-Methylthiophene-3-carbonyl)piperidin-3-ol: Contains a methyl group instead of bromine, potentially altering its electronic properties and steric hindrance.

    1-(5-Fluorothiophene-3-carbonyl)piperidin-3-ol: Features a fluorine atom, which can influence its pharmacokinetic properties and metabolic stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromothiophen-3-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSRGUKZDPAJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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